molecular formula C16H25NO B4597689 N-[1-(1-adamantyl)ethyl]cyclopropanecarboxamide

N-[1-(1-adamantyl)ethyl]cyclopropanecarboxamide

Cat. No.: B4597689
M. Wt: 247.38 g/mol
InChI Key: JALGQWFCGKEOGB-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.193614421 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activities

N-[1-(1-adamantyl)ethyl]cyclopropanecarboxamide derivatives demonstrate significant antiviral activities. For example, a study on adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed potent inhibition against influenza A and B viruses. These compounds act as influenza virus fusion inhibitors, preventing the conformational change of the influenza virus hemaglutinin at low pH, with certain derivatives exhibiting antiviral EC(50) as low as 1.4 μM against influenza A/H3N2 virus (Göktaş et al., 2012). Furthermore, novel adamantane derivatives have been evaluated for their antiviral efficacy against multidrug-resistant influenza A viruses, showcasing a higher genetic barrier to drug resistance compared to traditional adamantanes like amantadine (Ma, Zhang, & Wang, 2016).

Chemical Synthesis and Modification

Adamantane derivatives undergo interesting chemical reactions, such as novel rearrangement reactions under specific conditions. One study detailed a rearrangement reaction accompanying alkyl metaphosphate extrusion in derivatives of 2,3-oxaphosphabicyclo[2.2.2]octene, leading to products containing a cyclopropane ring (Quin et al., 1992). Additionally, adamantane has been utilized as a core for the synthesis of complex structures, such as in the facile synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, demonstrating a convergent route that reduces workups and steps while achieving good yields (Su et al., 2011).

Drug Delivery Systems

Adamantane derivatives have been explored for their potential in drug delivery systems. Their unique structure allows for modifications that enhance drug delivery efficacy. A study focusing on nanodiamonds modified with hyperbranched polymers based on adamantane highlighted the improved water dispersibility and potential for controlled drug release, indicating a promising avenue for biomedical applications (Huang et al., 2018).

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-10(17-15(18)14-2-3-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-14H,2-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALGQWFCGKEOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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